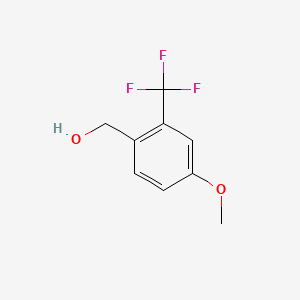

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Descripción

Propiedades

IUPAC Name |

[4-methoxy-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQLJIHKRJZDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256289 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773871-39-9 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773871-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: Navigating the Landscape of Trifluoromethylated Phenylmethanols

An In-Depth Technical Guide to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and Its Analogs for Advanced Research

This technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific data for this exact isomer, this guide will focus on its close and commercially available analog, (4-Methoxy-3-(trifluoromethyl)phenyl)methanol (CAS No. 261951-88-6) , while drawing comparisons to related structures to provide a thorough understanding of this class of compounds.

The precise compound, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, presents a challenge in terms of readily available specific data and a confirmed CAS number. However, the structural motif of a methoxy and a trifluoromethyl group on a phenylmethanol core is of significant interest in modern chemistry. The trifluoromethyl group is a key functional group in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The methoxy group, a common substituent in natural products and drugs, can influence a molecule's electronic properties and metabolic pathways.

This guide will therefore pivot to a detailed exploration of the closely related and well-documented isomer, (4-Methoxy-3-(trifluoromethyl)phenyl)methanol . This compound shares the key functional groups and offers a solid foundation for understanding the chemical and biological properties of this class of molecules. We will also draw upon data from other related analogs, such as (4-(Trifluoromethyl)phenyl)methanol and (4-(Trifluoromethoxy)phenyl)methanol, to provide a comprehensive and comparative analysis.

Chemical and Physical Properties

The physicochemical properties of these compounds are crucial for their application in synthesis and drug design. Below is a comparative table of the properties of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol and a related analog.

| Property | (4-Methoxy-3-(trifluoromethyl)phenyl)methanol | (4-(Trifluoromethyl)phenyl)methanol |

| CAS Number | 261951-88-6[1] | 349-95-1[2] |

| Molecular Formula | C₉H₉F₃O₂[1] | C₈H₇F₃O[2] |

| Molecular Weight | 206.16 g/mol [1] | 176.14 g/mol [3] |

| Appearance | White to off-white solid | White low melting solid[2] |

| Melting Point | Not specified | 22-25 °C[2] |

| Boiling Point | Not specified | 78-80 °C at 4 mmHg[3] |

| Solubility | Soluble in organic solvents like methanol and ethanol | Soluble in organic solvents, limited water solubility[2] |

| Storage | Room temperature, dry conditions[1] | Room temperature, in a dry, dark place |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzoic acid or benzaldehyde. For (4-Methoxy-3-(trifluoromethyl)phenyl)methanol, a plausible synthetic route starts from 4-methoxy-3-(trifluoromethyl)benzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (4-Methoxy-3-(trifluoromethyl)phenyl)methanol is illustrated below. The primary disconnection is at the carbon-oxygen bond of the alcohol, leading back to the corresponding carboxylic acid, which is a common and stable precursor.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol from its corresponding benzoic acid.

Step 1: Reduction of 4-Methoxy-3-(trifluoromethyl)benzoic acid

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the stirred solution. Causality: LiAlH₄ is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Purification: Filter the resulting slurry and wash the solid with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (4-Methoxy-3-(trifluoromethyl)phenyl)methanol.

Applications in Drug Discovery and Agrochemicals

The unique combination of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group makes (4-Methoxy-3-(trifluoromethyl)phenyl)methanol a valuable intermediate in the synthesis of bioactive molecules.

Role in Pharmaceutical Development

This compound serves as a building block for active pharmaceutical ingredients (APIs) for a range of conditions, including cancer, inflammation, and central nervous system disorders.[1] The trifluoromethyl group can significantly enhance the metabolic stability of a drug by blocking sites of oxidative metabolism. Furthermore, its lipophilicity can improve membrane permeability and oral bioavailability. The methoxy group can participate in hydrogen bonding with biological targets and can be a site for metabolic O-demethylation, which can be a strategy for prodrug design.

Utility in Agrochemicals

In the agrochemical sector, this molecule is used in the synthesis of advanced pesticides and herbicides.[1] The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and selectivity.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol is critical for its use in research and manufacturing. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-UV Protocol for Purity Assessment

This protocol provides a reliable method for determining the purity of the synthesized compound.

Caption: Workflow for HPLC-UV analysis.

Instrumentation and Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (4-Methoxy-3-(trifluoromethyl)phenyl)methanol and its analogs.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally related compounds, this class of chemicals should be handled with care.

-

Hazards: May cause skin and eye irritation.[4] Harmful if swallowed.[4]

-

Personal Protective Equipment:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Stability: Stable under recommended storage conditions. Avoid exposure to strong oxidizing agents.

Conclusion

(4-Methoxy-3-(trifluoromethyl)phenyl)methanol is a versatile and valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, provide chemists with a powerful tool for modulating the biological activity and pharmacokinetic profiles of target molecules. While the specific isomer requested by the user, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, is not as readily characterized, the information presented for its close analog provides a solid and reliable foundation for researchers working with this class of compounds. Adherence to the outlined synthetic, analytical, and safety protocols will ensure the effective and safe utilization of these important chemical intermediates.

References

- The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol.

- (4-Methoxy-3-(trifluoromethyl)phenyl)methanol - MySkinRecipes.

-

[4-(trifluoromethyl)phenyl]methanol - ChemBK. Available at: [Link]

-

(4-Nitro-2-(trifluoromethyl)phenyl)methanol | C8H6F3NO3 | CID 53401452 - PubChem. Available at: [Link]

Sources

A Technical Guide to the Physicochemical Characterization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol and Related Phenylmethanol Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylmethanols

In the landscape of modern drug discovery and development, the phenylmethanol scaffold represents a privileged structural motif. Its synthetic versatility allows for precise modulation of physicochemical and pharmacological properties through aromatic substitution. The strategic incorporation of specific functional groups, such as the methoxy (-OCH₃) and trifluoromethyl (-CF₃) moieties, is a cornerstone of rational drug design. The methoxy group, a well-known bioisostere, can enhance metabolic stability and modulate receptor binding, while the trifluoromethyl group is prized for its ability to increase lipophilicity, improve metabolic resistance, and enhance binding affinity through its strong electron-withdrawing nature.[1]

The target of this guide, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, is a compound of significant interest, embodying this design philosophy. As a potentially novel or less-characterized intermediate, a thorough understanding of its fundamental physical properties is not merely academic; it is a critical prerequisite for its successful application in synthesis, formulation, and preclinical development.[2] These properties govern everything from reaction kinetics and purification strategies to solubility, which directly impacts bioavailability and formulation development.

This document serves as a comprehensive technical guide outlining the essential theoretical frameworks and validated experimental protocols for the complete physical characterization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. It is designed to provide researchers with both the "how" and the "why," ensuring that the data generated is accurate, reproducible, and directly applicable to the rigorous demands of pharmaceutical and chemical research.

Section 1: Molecular Structure and Predicted Physicochemical Profile

The first step in characterizing any compound is to analyze its structure and predict how its constituent parts will influence its overall properties. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment that dictates the molecule's behavior.

Caption: Chemical structure of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Predicted Physical Properties Summary

The following table summarizes the anticipated physical properties based on the compound's structure. These predictions are foundational for designing appropriate experimental conditions for purification, handling, and formulation.

| Physical Property | Predicted Value / Observation & Significance |

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 222.16 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid at standard temperature and pressure, a common state for substituted benzyl alcohols. |

| Melting Point | A sharp, defined melting range is anticipated for a highly pure sample. This is a critical parameter for purity assessment and has implications for solid-state stability and formulation (e.g., tablet manufacturing). |

| Boiling Point | A high boiling point is expected due to the molecular weight and polar functional groups. Measurement under vacuum is likely necessary to prevent thermal decomposition during distillation. |

| Solubility | Water: Low solubility is predicted. While the alcohol and methoxy groups can hydrogen bond, the hydrophobic aromatic ring and lipophilic -CF₃ group will dominate.[3] Organic Solvents: Good solubility is expected in common polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and chlorinated solvents (e.g., dichloromethane). This is vital for selecting solvents for synthesis, purification (crystallization, chromatography), and formulation.[3] |

Section 2: Experimental Determination of Core Physical Properties

Accurate experimental determination of physical properties is non-negotiable. The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity.

Melting Point Determination

Causality and Significance: The melting point is one of the most reliable indicators of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. For drug development, a sharp, consistent melting point is essential for batch-to-batch consistency and is a key parameter in pre-formulation studies. The capillary method is a standard and reliable technique for this determination.[4]

Caption: Standard workflow for accurate melting point determination.

Detailed Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is completely dry, as moisture can depress the melting point. Grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[4]

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The final packed height should be 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Determination (Optional but Recommended): Heat the block rapidly (10-20 °C per minute) and observe the approximate temperature at which the sample melts. This saves time during the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample. Heat the block slowly, at a rate of 1-2 °C per minute, once the temperature is within 15 °C of the approximate melting point. A slow heating rate is crucial to allow the sample and the thermometer to be in thermal equilibrium, preventing an artificially high reading.

-

Data Recording: Record the temperature (T₁) when the first drop of liquid is visible and the temperature (T₂) when the last crystal melts completely. The melting point is reported as the T₁-T₂ range. A pure compound should have a sharp range of 0.5-1.5 °C.

Boiling Point Determination

Causality and Significance: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] It is a key indicator of purity for liquids and is essential for designing purification protocols like distillation. For high-boiling-point compounds like many phenylmethanols, determination at reduced pressure is often necessary to avoid decomposition. The micro boiling point method is ideal for research settings where sample quantities may be limited.

Detailed Step-by-Step Protocol (Micro Method):

-

Apparatus Setup: Attach a small test tube (e.g., a Durham tube) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[7]

-

Sample Addition: Add approximately 0.5 mL of the liquid sample into the test tube.

-

Capillary Insertion: Take a standard melting point capillary tube and place it into the test tube with the open end down.[8]

-

Heating: Suspend the entire assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker on a hot plate). The heat should be applied gradually and the bath stirred to ensure uniform temperature.[9]

-

Observation: As the liquid heats, air trapped in the capillary will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip. This occurs because the vapor pressure of the liquid has exceeded the external pressure.[6]

-

Data Recording: Note the temperature at which the rapid stream of bubbles emerges. This is the experimental boiling point at the current atmospheric pressure. For high-purity work, the pressure should also be recorded.

Solubility Profiling

Causality and Significance: Solubility is a direct consequence of the intermolecular forces between a solute and a solvent. The "like dissolves like" principle is a useful heuristic: polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[10] A comprehensive solubility profile is critical for drug development, informing choices for reaction solvents, extraction, crystallization, and the development of viable dosage forms.

Detailed Step-by-Step Protocol (Qualitative):

-

Preparation: In a series of small, labeled test tubes, place approximately 20-30 mg of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent. Key solvents for profiling include:

-

Water (Polar, Protic): To assess hydrophilicity.

-

5% w/v HCl (aq) (Acidic): To detect basic functional groups (e.g., amines).

-

5% w/v NaOH (aq) (Basic): To detect acidic functional groups (e.g., phenols, carboxylic acids).

-

Methanol (Polar, Protic): A common organic solvent.

-

Dichloromethane (Aprotic, Moderately Polar): A common organic solvent.

-

Hexanes (Nonpolar): To assess lipophilicity.

-

-

Observation: Agitate each tube vigorously for 30-60 seconds. Observe whether the solid completely dissolves.[11]

-

Classification: Classify the compound's solubility in each solvent as "soluble" (no solid remains), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble."

-

Interpretation: For (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, insolubility in 5% HCl and 5% NaOH would be expected, confirming the absence of strongly basic or acidic groups. Solubility in methanol and dichloromethane and insolubility in water and hexanes would confirm its predicted polar organic nature with limited aqueous solubility.

Conclusion

The systematic characterization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, guided by the principles and protocols outlined in this guide, is a fundamental exercise in rigorous chemical science. An accurate determination of its melting point, boiling point, and solubility profile provides the essential data required for its intelligent application in complex synthetic pathways and for the initiation of drug formulation and development programs. By grounding experimental work in a solid understanding of the underlying physicochemical principles, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the journey from novel intermediate to high-value chemical entity.

References

-

ChemBK. (n.d.). [4-(trifluoromethyl)phenyl]methanol - Physico-chemical Properties. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

-

LookChem. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Triphenylmethanol. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(p-anisyl) ethanol. Retrieved from [Link]

- Google Patents. (2014, April 2). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

ACS Publications - Organic Letters. (2015, January 23). Total Synthesis of Okeaniamide A. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2,3,5-Trifluoro-4-(methoxymethyl)phenyl)methanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 25). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY. Retrieved from [Link]

-

ResearchGate. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

SlideShare. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ScienceGeek.net. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

S.S. Jain Subodh P.G. (Autonomous) College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

- Google Patents. (1979, September 26). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. westlab.com [westlab.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

An In-Depth Technical Guide to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. Its chemical structure, characterized by a benzyl alcohol core substituted with a methoxy group at the 4-position and a trifluoromethyl group at the 2-position, imparts a unique combination of electronic and steric properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Concurrently, the methoxy group can influence the molecule's polarity and hydrogen bonding capabilities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, with a focus on its relevance in drug development.

Physicochemical Properties

The precise experimental data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is not extensively documented in publicly available literature. However, its properties can be reliably predicted based on its structure and comparison with related compounds. The precursor, 4-Methoxy-2-(trifluoromethyl)benzaldehyde, is a white to almost white crystalline solid.[3] It is anticipated that the corresponding alcohol would be a solid at room temperature with a relatively low melting point. The presence of the trifluoromethyl group is expected to increase its lipophilicity.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₉F₃O₂ | Calculated |

| Molecular Weight | 206.16 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from aldehyde precursor[3] |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) | General property of similar organic molecules |

| CAS Number | Not readily available | - |

| Precursor CAS | 106312-36-1 (for 4-Methoxy-2-(trifluoromethyl)benzaldehyde) | [3][4][5] |

Synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

The most direct and industrially scalable synthesis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol involves the reduction of its corresponding aldehyde, 4-Methoxy-2-(trifluoromethyl)benzaldehyde. This precursor is commercially available.[3][4][5]

Experimental Protocol: Reduction of 4-Methoxy-2-(trifluoromethyl)benzaldehyde

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

4-Methoxy-2-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Methoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (4-Methoxy-2-(trifluoromethyl)phenyl)methanol can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic ring or the trifluoromethyl group.

-

Methanol is a suitable solvent that readily dissolves the starting material and the reducing agent.

-

Quenching with ammonium chloride is performed to neutralize the excess borohydride and the resulting borate esters.

-

Extraction with dichloromethane is a standard procedure to isolate the organic product from the aqueous reaction mixture.

Caption: Synthesis workflow for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom, including the trifluoromethyl carbon, which may show coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol make it a valuable building block in drug discovery.

The Role of the Trifluoromethyl Group:

The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry.[6] Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[1][2]

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups.[2]

-

Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, such as dipole-dipole and van der Waals interactions.[2]

The Role of the Methoxy Group:

The methoxy group can act as a hydrogen bond acceptor and influence the overall polarity and solubility of the molecule. Its position on the aromatic ring can direct further chemical modifications.

Potential Therapeutic Areas:

Compounds containing the trifluoromethylphenyl moiety have been investigated for a wide range of therapeutic applications, including:

-

Oncology: As building blocks for kinase inhibitors and other anti-cancer agents.[7]

-

Inflammatory Diseases: In the development of anti-inflammatory drugs.[7]

-

Central Nervous System (CNS) Disorders: The enhanced lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier, making such compounds promising for CNS-targeted therapies.[1][7]

Caption: Relationship between structure, properties, and applications.

Safety and Handling

As with all laboratory chemicals, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds with similar functional groups may cause skin and eye irritation.[8] It is recommended to handle this compound in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis from a commercially available precursor, combined with the beneficial properties imparted by the trifluoromethyl and methoxy groups, makes it an attractive building block for the development of novel bioactive molecules. Further research into the applications of this compound and its derivatives is warranted to fully explore its potential in various scientific fields.

References

-

Matrix Fine Chemicals. (n.d.). [4-(TRIFLUOROMETHOXY)PHENYL]METHANOL | CAS 1736-74-9. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

-

Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

ACS Publications. (2017). Total Synthesis of Okeaniamide A. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

- Google Patents. (2014). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

PubChem. (n.d.). 4-Methoxy-2-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ACS Publications. (2010). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2020). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Michigan State University. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | 106312-36-1 [sigmaaldrich.com]

- 4. halochem.com [halochem.com]

- 5. 4-Methoxy-2-(trifluoromethyl)benzaldehyde | C9H7F3O2 | CID 2778286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 8. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methoxy-3-(trifluoromethyl)phenyl)methanol: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol, a fluorinated organic compound of increasing interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, analytical verification, and potential applications.

A Note on Isomeric Specificity: It is crucial to distinguish the subject of this guide, (4-Methoxy-3-(trifluoromethyl)phenyl)methanol (CAS: 261951-88-6), from its isomers, such as (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The seemingly minor difference in the substitution pattern on the phenyl ring can lead to significant variations in physicochemical properties, reactivity, and biological activity. This guide focuses exclusively on the 3-trifluoromethyl isomer due to the greater availability of verified data.

Physicochemical Properties and Molecular Characteristics

(4-Methoxy-3-(trifluoromethyl)phenyl)methanol is a substituted benzyl alcohol derivative. The presence of both a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the aromatic ring imparts a unique combination of properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic environment of the phenyl ring and the reactivity of the benzylic alcohol.

A summary of its key quantitative data is presented in the table below:

| Property | Value | Source |

| Molecular Formula | C₉H₉F₃O₂ | MySkinRecipes[1] |

| Molecular Weight | 206.16 g/mol | MySkinRecipes[1] |

| CAS Number | 261951-88-6 | MySkinRecipes[1] |

| Boiling Point (Predicted) | 255.2±40.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.282±0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 13.92±0.10 | ChemicalBook[2] |

| Storage Conditions | Room temperature, dry, sealed | MySkinRecipes[1] |

The molecular structure, featuring both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in organic synthesis. These substituents modulate the reactivity of the aromatic ring and the benzylic alcohol, allowing for a range of chemical transformations.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

To ensure the identity and purity of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol, experimental verification of its molecular weight is essential. Mass spectrometry is a powerful analytical technique for this purpose. The following protocol outlines a standard procedure using Electrospray Ionization-Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol.

Materials:

-

(4-Methoxy-3-(trifluoromethyl)phenyl)methanol sample

-

HPLC-grade methanol

-

Formic acid (for enhancing ionization)

-

Calibrant solution (e.g., sodium trifluoroacetate)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a dilute solution of 10 µg/mL in methanol.

-

To the dilute solution, add 0.1% (v/v) formic acid to promote protonation.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibrant solution to ensure mass accuracy.

-

-

Analysis:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

The expected protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the molecular weight of the compound plus the mass of a proton (206.16 + 1.007 = 207.167).

-

-

Data Interpretation:

-

Analyze the resulting spectrum to identify the peak corresponding to the [M+H]⁺ ion.

-

The observed m/z should be within the mass accuracy tolerance of the instrument (typically <5 ppm).

-

The following diagram illustrates the experimental workflow for molecular weight verification:

Sources

An In-depth Technical Guide to the Physicochemical Characterization of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Benzyl Alcohols

Substituted benzyl alcohols are cornerstone intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The incorporation of a trifluoromethyl (-CF3) group, as seen in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, is a widely employed strategy in drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The methoxy (-OCH3) group further modulates the electronic properties and can influence molecular conformation and solubility.

The precise physical properties of such intermediates are paramount for process development, quality control, and formulation. The melting point, in particular, is a thermodynamic property that provides profound insight into the strength of the intermolecular forces governing the compound's crystal lattice structure. An accurate melting point determination is the first line of defense in verifying the identity and purity of a synthesized compound.

Molecular Structure and Physicochemical Properties

To understand the melting point, one must first analyze the molecular structure and the resulting intermolecular forces.

-

Molecular Formula: C₉H₉F₃O₂

-

Molecular Weight: 206.16 g/mol

-

Key Structural Features:

-

Aromatic Ring: Provides a rigid scaffold and participates in π-stacking interactions.

-

Hydroxymethyl Group (-CH₂OH): The primary site for strong hydrogen bonding, a dominant force in determining the melting point.

-

Trifluoromethyl Group (-CF₃): A highly electronegative and bulky group. It introduces strong dipole-dipole interactions but can sterically hinder efficient crystal packing.

-

Methoxy Group (-OCH₃): An electron-donating group that also contributes to dipole-dipole interactions and can accept hydrogen bonds.

-

The melting point is a direct consequence of the energy required to overcome the forces holding these molecules together in a solid, ordered crystal lattice. For this molecule, the primary forces are expected to be hydrogen bonding via the hydroxyl group and dipole-dipole interactions from the C-F and C-O bonds.

Comparative Analysis with Isomers

The spatial arrangement of substituents dramatically affects crystal packing and, therefore, the melting point. While data for the title compound is scarce, we can infer potential properties by examining its isomers and related structures.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Structural Difference |

| (4-Methoxy-2-(trifluoromethyl)phenyl)methanol | 882529-37-5 | C₉H₉F₃O₂ | Not Reported | -CF₃ is ortho to the -CH₂OH group |

| (4-Methoxy-3-(trifluoromethyl)phenyl)methanol | 261951-88-6 | C₉H₉F₃O₂ | Not Reported | -CF₃ is meta to the -CH₂OH group |

| 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 | C₈H₇F₃O | 18 - 25 °C[1][2][3] | Lacks the methoxy group |

| (4-Methoxyphenyl)methanol (Anisyl alcohol) | 105-13-5 | C₈H₁₀O₂ | 24 - 25 °C | Lacks the trifluoromethyl group |

Analysis of Isomeric Effects:

The position of the bulky and highly electronegative -CF₃ group is critical. In the title compound, the -CF₃ group is in the ortho position relative to the hydroxymethyl group. This proximity can lead to intramolecular hydrogen bonding between the -OH and one of the fluorine atoms, which could potentially weaken the intermolecular hydrogen bonds required for a stable crystal lattice, suggesting a possibly lower melting point compared to its meta isomer. Conversely, the steric hindrance from the ortho -CF₃ group could disrupt efficient crystal packing, also contributing to a lower melting point. Without experimental data, this remains a guiding hypothesis for researchers.

Authoritative Protocols for Melting Point Determination

The determination of a melting point is a fundamental procedure in synthetic chemistry. Two primary methods are employed, each with distinct advantages.

Method 1: Capillary Melting Point Apparatus

This traditional and widely accessible method provides a melting range, which is often sufficient for routine purity assessment.

Principle: A small, powdered sample in a sealed capillary tube is heated alongside a calibrated thermometer. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range. A pure substance will exhibit a sharp melting range of less than 1°C.

Step-by-Step Protocol: [4]

-

Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Finely powder a small amount of the substance on a watch glass.

-

Capillary Loading: Press the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned according to the instrument's manual.

-

Rapid Determination (Optional): Heat the sample rapidly to get a preliminary, approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Begin heating a new sample. Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at the first sign of liquid formation (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on thermal transitions.

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The extrapolated onset temperature of this peak is typically reported as the melting point.

Experimental Workflow:

-

Sample Preparation: Accurately weigh 1-5 mg of the powdered sample into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to enclose the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram will show a distinct endothermic peak. The melting point is determined from the onset of this peak, and the area under the peak corresponds to the enthalpy of fusion.

Workflow and Decision Diagram

The following diagram illustrates the logical flow for determining and validating the melting point of a new chemical entity.

Caption: Workflow for Melting Point Determination and Validation.

Trustworthiness and Self-Validation: Interpreting the Results

A melting point value is only as reliable as the purity of the sample and the quality of the technique.

-

Purity Criterion: For a pure compound, the melting range should be sharp (typically < 1.5°C). A broad melting range (> 3°C) is a strong indication of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range and at a lower temperature.

-

Polymorphism: It is crucial for drug development professionals to recognize that a compound may exist in multiple crystalline forms, or polymorphs. Each polymorph will have a distinct melting point and may have different solubility and stability profiles. If repeated syntheses yield different melting points for visually pure material, a polymorphism study is warranted.

-

Instrument Calibration: All thermometers and thermal analysis instruments must be regularly calibrated with certified reference standards to ensure accuracy and trustworthiness of the data.

Conclusion

While the exact melting point of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol remains to be definitively reported in the literature, this guide provides the essential scientific framework for its determination and interpretation. By understanding the influence of its key functional groups and comparing it with known isomers, researchers can form a reasonable hypothesis of its expected thermal behavior. Adherence to rigorous experimental protocols, such as those detailed for capillary and DSC methods, will ensure the generation of accurate and reliable data. This fundamental physicochemical parameter is indispensable for guiding further synthesis, purification, and application of this valuable chemical intermediate in research and development settings.

References

- Tokyo Chemical Industry (TCI). (n.d.). 4-(Trifluoromethyl)benzyl Alcohol. Retrieved from TCI Chemicals website. [Link: https://www.tcichemicals.com/IN/en/p/T1312]

- MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from MySkinRecipes website. [Link: https://www.myskinrecipes.com/shop/th/products/reagent-code-74417]

- Chongqing Chemdad Co., Ltd. (n.d.). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from Chemdad website. [Link: https://www.chemdad.com/product/show/id/83282-91-1.html]

- ChemBK. (2024). [4-(trifluoromethyl)phenyl]methanol. Retrieved from ChemBK website. [Link: https://www.chembk.com/en/chem/349-95-1]

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from Chem-Impex International website. [Link: https://www.chemimpex.com/products/06497]

- Google Patents. (2014). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from Google Patents. [Link: https://patents.google.

- Cheméo. (n.d.). Chemical Properties of Vinylbenzaldehyde. Retrieved from Cheméo website. [Link: https://www.chemeo.com/cid/77-833-8/Vinylbenzaldehyde]

- Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- Google Patents. (2020). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. Retrieved from Google Patents. [Link: https://patents.google.

- Thermo Scientific Alfa Aesar. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from Thermo Fisher Scientific website. [Link: https://www.alfa.

- Beilstein Journals. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from Beilstein Journal of Organic Chemistry. [Link: https://www.beilstein-journals.org/bjoc/articles/7/83]

- National Institute of Standards and Technology (NIST). (n.d.). 4-(Trifluoromethyl)benzyl alcohol. In NIST Chemistry WebBook. Retrieved from NIST website. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C349951]

- American Chemical Society Publications. (2023). Total Synthesis of Okeaniamide A. Organic Letters. [Link: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01340]

- Pharmaffiliates. (n.d.). (2,3,5-Trifluoro-4-(methoxymethyl)phenyl)methanol. Retrieved from Pharmaffiliates website. [Link: https://www.

- National Center for Biotechnology Information. (n.d.). Bis[4-(trifluoromethyl)phenyl]methanol. In PubChem. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/599355]

- ChemicalBook. (n.d.). (4-methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531388.htm]

- BLD Pharm. (n.d.). (4-(Trifluoromethyl)phenyl)methanol. Retrieved from BLD Pharm website. [Link: https://www.bldpharm.com/products/349-95-1.html]

- National Institute of Standards and Technology (NIST). (n.d.). 4-(Trifluoromethyl)phenyl methanol, ethyl ether. In NIST Chemistry WebBook. Retrieved from NIST website. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1014168]

- BLD Pharm. (n.d.). (4-Methoxyphenyl)methanol. Retrieved from BLD Pharm website. [Link: https://www.bldpharm.com/products/105-13-5.html]

Sources

A Comprehensive Technical Guide to (4-Methoxy-2-(trifluoromethyl)phenyl)methanol: Physicochemical Properties and Experimental Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a fluorinated organic compound with significant potential as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of a methoxy group, a trifluoromethyl group, and a primary alcohol on a benzene ring imparts a unique combination of electronic and steric properties, influencing its reactivity and physical characteristics. This guide provides an in-depth analysis of the structural features of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, its anticipated physicochemical properties, and a detailed experimental protocol for the determination of its boiling point, a critical parameter for its purification, handling, and characterization.

Introduction: The Structural and Functional Significance of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

The molecular architecture of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is of considerable interest to synthetic chemists. The trifluoromethyl (CF3) group, a powerful electron-withdrawing substituent, significantly impacts the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol. This group is known to enhance the metabolic stability and bioavailability of drug candidates.[1][2] The methoxy (OCH3) group, an electron-donating group, modulates the overall electronic properties of the molecule. The primary alcohol functionality serves as a key handle for a wide array of chemical transformations, making this compound a valuable intermediate in multi-step synthetic pathways.[1]

Given its structure, (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is anticipated to be a high-boiling liquid or a low-melting solid at room temperature. The presence of the polar hydroxyl group allows for hydrogen bonding, which is expected to significantly elevate its boiling point compared to non-hydroxylated analogues.

Physicochemical Properties and Predicted Boiling Point

The following table summarizes the key physicochemical data for related compounds, which can serve as a benchmark for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |

| (4-methoxy-3-(trifluoromethyl)phenyl)methanol (Predicted) | 261951-88-6 | C9H9F3O2 | 206.16 | 255.2 ± 40.0 | 760 |

| [4-(trifluoromethyl)phenyl]methanol | 349-95-1 | C8H7F3O | 176.14 | 78-80 | 4 |

| [4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9 | C8H7F3O2 | 192.14 | 96 | 10 |

| 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | 83282-91-1 | C9H8F4O2 | 224.152 | 214.2 ± 35.0 | 760 |

Theoretical Framework: Factors Influencing the Boiling Point

The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] Several molecular factors dictate this physical property:

-

Molecular Weight: Generally, as the molecular weight increases, the boiling point also increases due to stronger van der Waals forces.[6]

-

Intermolecular Forces: The presence of polar functional groups leads to stronger dipole-dipole interactions and, in the case of the hydroxyl group in (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, hydrogen bonding. These forces require more energy to overcome, resulting in a higher boiling point.[6]

-

Molecular Shape and Branching: Increased branching can lead to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions, thereby lowering the boiling point.[6]

-

Effect of Fluorination: The high electronegativity of fluorine atoms in the trifluoromethyl group creates strong dipoles within the molecule. While fluorinated compounds are generally less prone to hydrogen bonding than their non-fluorinated counterparts, the overall polarity is increased.[7][8]

Experimental Determination of Boiling Point: A Step-by-Step Protocol

For novel compounds like (4-Methoxy-2-(trifluoromethyl)phenyl)methanol, which may be synthesized in limited quantities, a micro-scale method for boiling point determination is ideal. The Thiele tube method is a reliable and material-sparing technique.[9]

Materials and Apparatus

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated, with appropriate range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Safety goggles, lab coat, and chemical-resistant gloves

Experimental Workflow Diagram

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Detailed Procedure

-

Sample Preparation: Add approximately 0.5 mL of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol into the small test tube. Place the sealed capillary tube, with the open end facing down, into the test tube containing the sample.[10]

-

Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand. Fill the Thiele tube with a high-boiling point oil until the oil level is above the top of the side arm.

-

Immersion: Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is fully immersed in the oil bath.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The convection currents in the oil will ensure uniform heating.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the boiling point of the sample is approached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the vapor pressure of the compound equals the atmospheric pressure, which is indicated by the moment the bubbling stops and the liquid is drawn back into the capillary tube.[9] Record this temperature.

-

Repeat: For accuracy, allow the apparatus to cool and repeat the measurement.

Characterization and Purity Assessment

While the boiling point is a useful physical constant, it is not sufficient for the complete characterization of a new compound. A sharp boiling point range (typically 1-2 °C) is indicative of a pure substance.[5] For comprehensive analysis, the following techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

Safety and Handling

Fluorinated organic compounds require careful handling.[7] Although specific toxicity data for (4-Methoxy-2-(trifluoromethyl)phenyl)methanol is unavailable, it is prudent to treat it as a potentially hazardous substance.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) for any known hazards and handling precautions.

Conclusion

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol stands as a promising intermediate for the synthesis of novel bioactive molecules. Understanding its physicochemical properties, particularly its boiling point, is fundamental for its practical application in a research and development setting. This guide has provided a theoretical framework for understanding the factors that influence its boiling point and a detailed, field-proven protocol for its experimental determination. By combining this experimental data with modern analytical techniques, researchers can confidently characterize and utilize this valuable chemical building block.

References

-

ChemBK. (2024, April 9). [4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Retrieved from [Link]

- Google Patents. (2014, April 2). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

ACS Publications. (2023, August 2). Fluorinated Organic Compounds: How to Imagine a Future. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]

-

NIH. (2022, November 4). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

ACS Publications. (2026, January 23). Total Synthesis of Okeaniamide A. Retrieved from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

Sources

- 1. (4-Methoxy-3-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. (4-methoxy-3-(trifluoromethyl)phenyl)methanol CAS#: 261951-88-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorinated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol spectral data

An In-depth Technical Guide to the Spectral Analysis of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a key chemical intermediate in the synthesis of advanced materials, agrochemicals, and notably, active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly desirable in drug design. These features can enhance metabolic stability and biological activity in target compounds.[1]

A thorough and accurate structural confirmation of this intermediate is paramount to ensure the integrity of the final product in any synthetic pathway. This guide provides a comprehensive analysis of the key spectral data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous identification and quality control of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol. The interpretation herein is grounded in fundamental spectroscopic principles, offering field-proven insights into the causality behind experimental observations.

Molecular Structure and Spectroscopic Blueprint

The structural features of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol provide a predictable blueprint for its spectral signature. The key functional groups—a primary alcohol, a methoxy ether, a trifluoromethyl group, and a trisubstituted aromatic ring—each give rise to characteristic signals across different spectroscopic techniques.

Caption: Molecular structure of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals.

Data Presentation: ¹H NMR

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| ~7.50 | d | 1H | ~8.5 | H-6 |

| ~7.20 | d | 1H | ~2.5 | H-3 |

| ~7.15 | dd | 1H | ~8.5, 2.5 | H-5 |

| ~4.80 | s | 2H | - | -CH ₂OH |

| ~3.85 | s | 3H | - | -OCH ₃ |

| ~2.50 | s (broad) | 1H | - | -OH |

Note: The exact chemical shift of the -OH proton is variable and depends on concentration, temperature, and solvent.

Expert Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a clear and self-validating confirmation of the structure.

-

Aromatic Region (δ 7.0-7.6 ppm): The three aromatic protons appear as distinct signals.

-

H-6 (δ ~7.50): This proton is ortho to the electron-withdrawing -CF₃ group and the -CH₂OH group, leading to its downfield shift. It appears as a doublet due to coupling with H-5.

-

H-3 (δ ~7.20): This proton is ortho to the -CF₃ group and meta to the -OCH₃ group. Its position reflects these combined electronic effects. It appears as a doublet due to coupling with H-5.

-

H-5 (δ ~7.15): This proton is ortho to the electron-donating -OCH₃ group and meta to both the -CF₃ and -CH₂OH groups. It appears as a doublet of doublets due to coupling with both H-6 and H-3.

-

-

Benzylic Protons (δ ~4.80): The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and appear as a sharp singlet. Their position is characteristic of protons attached to a carbon adjacent to both an aromatic ring and an oxygen atom.

-

Methoxy Protons (δ ~3.85): The three protons of the methoxy group (-OCH₃) are equivalent and resonate as a distinct singlet, a hallmark signature for this functional group.

-

Hydroxyl Proton (δ ~2.50): The alcohol proton signal is typically a broad singlet and its chemical shift is highly variable. It does not couple with the adjacent CH₂ protons due to rapid chemical exchange.

Caption: ¹H NMR spectral correlations and assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides insight into their electronic nature.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30).

-

Number of Scans: Several hundred to several thousand scans are typically required.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Data Presentation: ¹³C NMR

| Chemical Shift (δ) (ppm) | Assignment | Notes |

| ~160.0 | C-4 | Attached to electron-donating -OCH₃ |

| ~138.0 | C-1 | Quaternary carbon attached to -CH₂OH |

| ~130.0 (q) | C-2 | Quaternary carbon attached to -CF₃, shows C-F coupling |

| ~124.0 (q) | -C F₃ | Quartet due to one-bond C-F coupling (¹JCF) |

| ~118.0 | C-6 | Aromatic CH |

| ~115.0 (q) | C-3 | Aromatic CH, may show small C-F coupling |

| ~112.0 | C-5 | Aromatic CH |

| ~62.0 | -C H₂OH | Benzylic alcohol carbon |

| ~55.5 | -OC H₃ | Methoxy carbon |

Note: Signals for carbons coupled to fluorine appear as quartets (q) due to spin-spin coupling.

Expert Interpretation of the ¹³C NMR Spectrum

The nine distinct carbon signals validate the molecular structure.

-

Aromatic Carbons (δ 110-160 ppm):

-

The carbon bearing the methoxy group (C-4 ) is the most deshielded aromatic carbon due to the strong resonance effect of oxygen.

-

The two quaternary carbons, C-1 and C-2 , are identifiable by their lower intensity. C-2, attached to the -CF₃ group, will appear as a quartet with a coupling constant of approximately 30-35 Hz.[2]

-

The three protonated aromatic carbons (C-3, C-5, C-6 ) appear in the expected upfield region.

-

-

Trifluoromethyl Carbon (δ ~124.0 ppm): The carbon of the -CF₃ group exhibits a characteristic strong quartet signal due to the large one-bond coupling constant (¹JCF ≈ 270-280 Hz) with the three fluorine atoms.[2] This is an unmistakable diagnostic peak.

-

Aliphatic Carbons (δ 55-65 ppm): The benzylic alcohol carbon (-CH₂OH ) and the methoxy carbon (-OCH₃ ) are clearly resolved in the aliphatic region of the spectrum, consistent with their respective chemical environments.

Caption: Key ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.

-

Thin Film: If the sample is an oil, place a drop between two NaCl or KBr plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| ~1610, ~1500 | Medium-Strong | C=C aromatic ring stretches |

| ~1260 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1320, ~1170, ~1120 | Very Strong | C-F stretches (CF₃ group) |

| ~1030 | Strong | C-O stretch (primary alcohol) |

Expert Interpretation of the IR Spectrum

The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

-

O-H Stretch (~3350 cm⁻¹): A strong, broad absorption band in this region is the classic signature of the hydroxyl group, with the broadening caused by hydrogen bonding.

-

C-H Stretches (2850-3050 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methoxy and hydroxymethyl groups.

-

C-F Stretches (1100-1350 cm⁻¹): The most intense and diagnostically crucial signals in the spectrum are the C-F stretching vibrations. The trifluoromethyl group gives rise to multiple, very strong absorption bands in the fingerprint region, providing powerful evidence for its presence.[2]

-

C-O Stretches (1030-1260 cm⁻¹): Two distinct C-O stretching bands are expected: a strong band around 1260 cm⁻¹ for the aryl C-O of the methoxy group and another strong band around 1030 cm⁻¹ for the C-O of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole).

Data Presentation: Key Mass Fragments

Molecular Formula: C₉H₉F₃O₂ Molecular Weight: 206.16 g/mol

| m/z (mass-to-charge) | Proposed Fragment | Notes |

| 206 | [M]⁺ | Molecular ion |

| 189 | [M - OH]⁺ | Loss of hydroxyl radical |

| 188 | [M - H₂O]⁺ | Loss of water |

| 177 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 175 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 137 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

Expert Interpretation of the Mass Spectrum

The fragmentation pattern is a logical consequence of the molecule's structure.

-

Molecular Ion ([M]⁺, m/z 206): The presence of a peak at m/z 206 confirms the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of Hydroxyl Group: The peak at m/z 189 corresponds to the loss of a hydroxyl radical (·OH), forming a stable benzylic carbocation.

-

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring results in the loss of the ·CH₂OH radical, giving a fragment at m/z 177. This is a common fragmentation for benzylic alcohols.

-

Loss of Methoxy Group: The fragment at m/z 175 arises from the loss of the methoxy radical (·OCH₃).

-